molecular formula C4H8O3 B14599332 1,3-Dioxan-4-ol CAS No. 60057-90-1

1,3-Dioxan-4-ol

Cat. No.: B14599332
CAS No.: 60057-90-1
M. Wt: 104.10 g/mol
InChI Key: MGYPKFINFRBLJV-UHFFFAOYSA-N
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Description

1,3-Dioxan-4-ol is an organic compound with the molecular formula C4H8O3 . It is classified as a dioxane derivative, a class of compounds often utilized in organic synthesis and as protective groups or intermediates in the preparation of more complex molecules. As a heterocyclic building block containing both an ether and an alcohol functional group, it offers researchers a versatile scaffold for chemical transformations and material science applications. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or household use. Researchers can access foundational compound data, including structure identifiers, through public chemical databases . Please handle all chemicals with appropriate precautions and refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

CAS No.

60057-90-1

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

1,3-dioxan-4-ol

InChI

InChI=1S/C4H8O3/c5-4-1-2-6-3-7-4/h4-5H,1-3H2

InChI Key

MGYPKFINFRBLJV-UHFFFAOYSA-N

Canonical SMILES

C1COCOC1O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₄H₈O₃ (base structure)
  • Derivatives :
    • 2,6-Dimethyl-1,3-dioxan-4-ol (C₆H₁₂O₃, MW 132.16)
    • 2,6-Dimethyl-1,3-dioxan-4-ol acetate (C₈H₁₄O₄, MW 174.19)
  • Synthesis: Forms as a dimer from β-hydroxy aldehyde under non-polar, low-temperature conditions .

Comparison with Structurally Similar Compounds

Positional Isomers: 1,3-Dioxan-5-ol

1,3-Dioxan-5-ol (CAS 4740-78-7) is a positional isomer with the hydroxyl group at the 5-position. It is also known as glycerol formal and is used as a solvent in pharmaceuticals.

Property 1,3-Dioxan-4-ol 1,3-Dioxan-5-ol
CAS Number 4740-77-6 (2,6-dimethyl deriv.) 4740-78-7
Molecular Formula C₆H₁₂O₃ C₄H₈O₃
Key Application Intermediate in 1,3-butanediol Pharmaceutical solvent
Stability Prone to hydrolysis More stable in aqueous solutions

Amino and Hydroxymethyl Derivatives

  • (3R,4S)-4-Aminooxan-3-ol Hydrochloride (CAS 1096594-11-4): Contains an amino group at the 4-position and a hydroxyl at the 3-position. Used in peptide synthesis due to its chiral centers .
  • (3R,4R)-4-(Hydroxymethyl)oxan-3-ol (CAS 1903826-84-5):
    • Features a hydroxymethyl group at the 4-position.
    • Applications in polymer chemistry and drug development .
Property This compound (3R,4S)-4-Aminooxan-3-ol HCl
Functional Groups Hydroxyl Amino, Hydroxyl
Molecular Weight 132.16 (2,6-dimethyl deriv.) 153.61
Key Use Industrial synthesis Chiral building block

Ester Derivatives and Hydrolysis Behavior

  • 2,6-Dimethyl-1,3-dioxan-4-ol Acetate (CAS 828-00-2): Hydrolyzes to acetic acid and the parent alcohol under acidic conditions . Less stable than non-esterified derivatives.
  • 4-Ethyl-1,3,2-dioxathiolane 2-Oxide (CAS 1469-72-3):
    • Contains a sulfur atom and an oxide group.
    • Used as a flame retardant intermediate .
Property 2,6-Dimethyl-1,3-dioxan-4-ol Acetate 4-Ethyl-1,3,2-dioxathiolane 2-Oxide
Reactivity High (prone to hydrolysis) Moderate (stable in organic solvents)
Industrial Role Byproduct in acetaldehyde processes Flame retardant synthesis

Cyclic Ethers with Extended Chains

  • 4-(1,3-Dioxolan-2-yl)hexan-1-ol (CAS 139133-21-4): Combines a dioxolane ring with a hexanol chain. Used in specialty polymers and surfactants .
Property This compound 4-(1,3-Dioxolan-2-yl)hexan-1-ol
Molecular Weight 132.16 (2,6-dimethyl deriv.) 174.24
Solubility Limited in polar solvents High in organic solvents

Preparation Methods

Acid-Catalyzed Cyclocondensation

The most widely documented method for synthesizing 1,3-dioxan-4-ol involves the acid-catalyzed cyclocondensation of β-hydroxyaldehydes or ketones with 1,3-propanediol. This reaction proceeds via hemiacetal formation, followed by intramolecular dehydration to yield the dioxane ring. For example, tris(hydroxymethyl)nitromethane reacts with aldehydes (e.g., formaldehyde, acetaldehyde) in benzene under reflux conditions, catalyzed by p-toluenesulfonic acid (p-TsOH), to form 2-alkyl-1,3-dioxan-5-ones. Subsequent reduction of the nitro group using aluminum foil and mercury(II) chloride in aqueous tetrahydrofuran (THF) yields hydroxylaminodioxanes, which are further oxidized or hydrolyzed to this compound derivatives.

Key Conditions :

  • Catalyst : p-TsOH (0.5–1 mol%).
  • Solvent : Benzene, THF, or ethyl acetate.
  • Temperature : Reflux (80–110°C).
  • Yield : 60–85% (estimated from analogous reactions).

Base-Mediated Tishchenko Reaction

The Tishchenko reaction, traditionally used for ester synthesis, has been adapted for this compound preparation. β-Hydroxyaldehydes dimerize to form this compound hemiacetals, which undergo base-catalyzed intramolecular hydride transfer. For instance, lithium or sodium alcoholates of 1,3-diols (e.g., 1,3-propanediol) catalyze the esterification of 1,3-dioxan-4-ols at room temperature, achieving yields exceeding 90%. This method avoids hydrolysis side reactions common with metal hydroxides.

Key Conditions :

  • Catalyst : Li or Na alcoholates of 1,3-diols (5–10 mol%).
  • Solvent : THF or methanol.
  • Temperature : 0–25°C.
  • Yield : 85–95%.

Halogen-Mediated Synthesis

A patent-pending route involves acetalization of 3-halogeno-1,2-propanediols (e.g., 3-chloro-1,2-propanediol) with acetalizing agents (e.g., acetone, benzaldehyde) in the presence of acid catalysts (e.g., HCl, H2SO4). The resulting 4-halogenomethyl-1,3-dioxolane intermediate undergoes nucleophilic substitution with alkali metal salts (e.g., sodium acetate) to form acyloxy or alkoxy derivatives. Hydrolysis or hydrogenolysis of these intermediates yields this compound.

Key Conditions :

  • Catalyst : H2SO4 or HCl (1–3 mol%).
  • Solvent : Ethyl acetate, tetrahydrofuran, or methanol.
  • Temperature : 0°C to reflux (40–80°C).
  • Yield : 70–80% (estimated from analogous reactions).

Nitromethane-Based Synthesis

Tris(hydroxymethyl)nitromethane serves as a precursor for nitrodioxanes, which are reduced to hydroxylaminodioxanes using aluminum foil and HgCl2 in aqueous THF. Subsequent oxidation with potassium permanganate or chromium trioxide yields this compound derivatives. This method is particularly effective for introducing nitro groups into the dioxane ring, enabling further functionalization.

Key Conditions :

  • Reductant : Aluminum foil/HgCl2.
  • Oxidant : KMnO4 or CrO3.
  • Solvent : THF/water mixtures.
  • Yield : 50–70%.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed for the acid-catalyzed cyclocondensation of 1,3-propanediol with β-hydroxyaldehydes, achieving throughputs of 100–500 kg/day. Solvent recovery systems (e.g., distillation for benzene or THF) and heterogeneous catalysts (e.g., immobilized p-TsOH on silica) reduce environmental impact.

Key Parameters :

  • Catalyst : Immobilized p-TsOH (reusable for 10+ cycles).
  • Throughput : 200–400 kg/day.
  • Purity : >99% after recrystallization.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Yield (%) Scalability Cost Efficiency
Acid-Catalyzed Cyclo. p-TsOH 80–110 60–85 High Moderate
Tishchenko Reaction Li alcoholates 0–25 85–95 Moderate High
Halogen-Mediated H2SO4 40–80 70–80 High Low
Nitromethane-Based Al/HgCl2 25–60 50–70 Low Moderate

Key Findings :

  • The Tishchenko reaction offers the highest yields but requires specialized catalysts.
  • Halogen-mediated synthesis is scalable but involves hazardous intermediates.
  • Industrial methods favor continuous flow systems with immobilized catalysts.

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